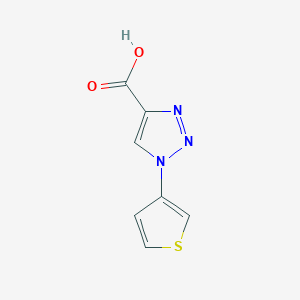

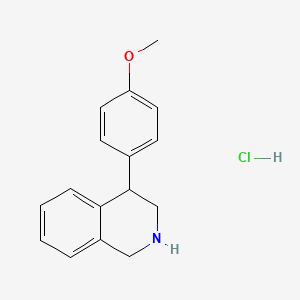

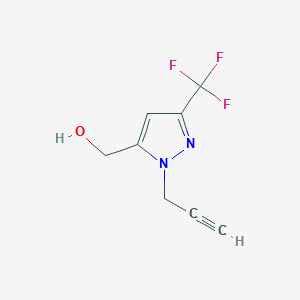

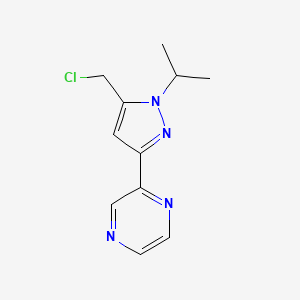

![molecular formula C11H13N3O2 B1481579 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 2092804-70-9](/img/structure/B1481579.png)

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Overview

Description

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a compound with a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The compound is a stable, safe, easy-to-handle, and odorless solid .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in various chemical reactions such as 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides .Scientific Research Applications

Synthetic Methodologies and Chemical Reactions The development of synthetic methodologies for derivatives of imidazo[1,2-b]pyrazole compounds has been a focus of research. Studies have shown various approaches to functionalize and modify the core structure of imidazo[1,2-b]pyrazole for potential applications in drug discovery and material science. For example, a general approach towards the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones has been introduced, highlighting the versatility of pyrazole derivatives in constructing complex and biologically relevant molecules (Dzedulionytė et al., 2022).

Antibacterial and Antimicrobial Activities The antibacterial and antimicrobial activities of imidazo[1,2-b]pyrazole derivatives have been extensively studied. Research indicates that certain derivatives exhibit significant activity against a range of bacterial and fungal pathogens, suggesting potential for the development of new antimicrobial agents. One study on the design, synthesis, and antibacterial activity of certain imidazo[1,2-a]pyrazin-6-yl ethan-1-amine derivatives demonstrated their efficacy against various microbial strains, underscoring the therapeutic potential of these compounds (Prasad, 2021).

Antioxidant Properties The antioxidant properties of imidazo[1,2-b]pyrazole derivatives have also been a subject of interest. Compounds synthesized from pyrazole precursors have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, an important aspect in the prevention of various diseases related to oxidative damage. For instance, the antioxidant and antimicrobial activity of specific pyrazole derivatives was assessed, demonstrating their potential as protective agents (Umesha et al., 2009).

Catalytic Applications and Green Chemistry Imidazo[1,2-b]pyrazole compounds have been explored for their utility in catalytic applications and green chemistry. Their involvement in facilitating various chemical reactions, improving yields, and reducing environmental impact signifies their importance in sustainable chemical practices. For example, efficient synthesis strategies employing imidazo[1,2-b]pyrazole derivatives as catalysts or reactants contribute to the advancement of green chemistry principles (Babariya & Naliapara, 2017).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that there will be continued interest in developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

Mechanism of Action

The mechanism of action of a pyrazole derivative would involve its interaction with a specific biological target, such as a protein or enzyme, leading to a change in the target’s activity. This could affect various biochemical pathways, leading to changes at the cellular and physiological levels .

The pharmacokinetics of a pyrazole derivative, including its absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as its chemical structure, the route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s stability, efficacy, and mechanism of action .

Biochemical Analysis

Biochemical Properties

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular responses to external stimuli, thereby affecting various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammation and apoptosis, leading to changes in cell survival and proliferation. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and transcription factors. By binding to these targets, the compound can inhibit or activate their function, leading to downstream effects on cellular processes. For instance, the inhibition of kinases by this compound can result in the suppression of pro-inflammatory signaling pathways, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These findings suggest that the compound has the potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and promoting cell survival. At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids. These interactions can lead to changes in metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution within the cell, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, where it can impact cellular metabolism and energy production .

Properties

IUPAC Name |

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-11(16)9-6-10-13(4-5-14(10)12-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOPPCRYXBAJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN3C2=CC(=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.